2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate
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Overview
Description
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate is an organic compound with the molecular formula C13H12Cl3NO3 It is a chlorinated derivative of a butanoate ester, featuring both an anilino group and a trichloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate typically involves the reaction of 2,3,3-trichloropropene with 4-anilino-4-oxobutanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloropropenyl group to a less chlorinated form.
Substitution: The chlorine atoms in the trichloropropenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce less chlorinated alkanes or alkenes.
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate involves its interaction with specific molecular targets. The trichloropropenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The anilino group may also contribute to its biological activity by interacting with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxopentanoate: Similar structure but with an additional carbon in the backbone.
2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate: A closely related compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloropropenyl group provides reactivity that is not commonly found in other similar compounds, making it valuable for specialized applications .
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 4-anilino-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3/c14-10(13(15)16)8-20-12(19)7-6-11(18)17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRBQUTRYTRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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